
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione typically involves multiple steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as vanadium pentoxide (V2O5) at high temperatures (around 389°C) in a fixed-bed reactor.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide (H2O2) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound, used in the production of dyes and pigments.
1,4-Dihydroxyanthraquinone: A simpler derivative with similar hydroxyl groups but lacking the amino substitutions.
5,8-Diaminoanthraquinone: Another derivative with amino groups but without the pyrrolidin-1-yl substitutions.
Uniqueness
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical and biological properties. The pyrrolidin-1-yl substitutions enhance its ability to interact with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
70476-69-6 |
|---|---|
Fórmula molecular |
C26H32N4O4 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
1,4-dihydroxy-5,8-bis(2-pyrrolidin-1-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32N4O4/c31-19-7-8-20(32)24-23(19)25(33)21-17(27-9-15-29-11-1-2-12-29)5-6-18(22(21)26(24)34)28-10-16-30-13-3-4-14-30/h5-8,27-28,31-32H,1-4,9-16H2 |
Clave InChI |
KHPLFNDNOYWFSO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)

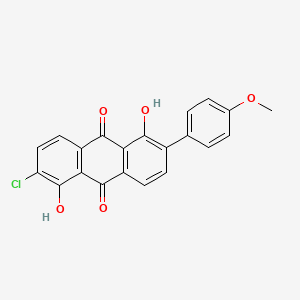
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
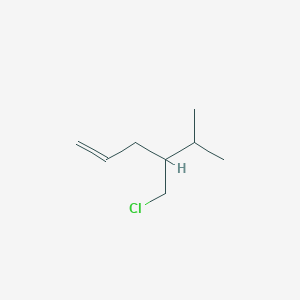
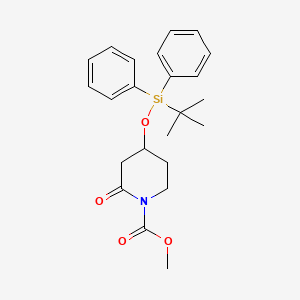
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
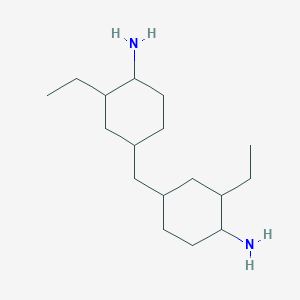
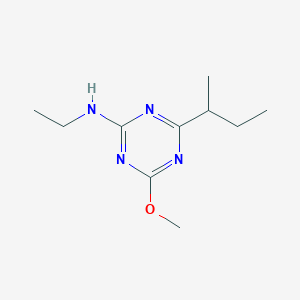
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)
